Cas no 89-55-4 (5-Bromosalicylic acid)

5-Bromosalicylic acid is a brominated derivative of salicylic acid, characterized by the presence of a bromine atom at the 5-position of the aromatic ring. This modification enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine substituent introduces distinct reactivity, enabling selective functionalization and cross-coupling reactions. Its crystalline form and well-defined structure facilitate purification and handling. 5-Bromosalicylic acid is also employed in research applications, such as ligand design and material science, due to its ability to coordinate with metal ions. The compound’s stability and solubility in common organic solvents further contribute to its versatility in synthetic workflows.
5-Bromosalicylic acid structure
5-Bromosalicylic acid structure
Product Name:5-Bromosalicylic acid
CAS No:89-55-4
MF:C7H5BrO3
MW:217.016801595688
MDL:MFCD00002455
CID:34509
PubChem ID:6972
Update Time:2025-05-28

5-Bromosalicylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-hydroxybenzoic acid
    • 5-Bromosalicylic acid
    • 5-Bromo-2-hydroxy-benzoic acid
    • Benzoic acid, 5-bromo-2-hydroxy-
    • SALICYLIC ACID, 5-BROMO-
    • 2-Hydroxy-5-bromobenzoic acid
    • Benzoic acid, 3-bromo-6-hydroxy-
    • 5-Bromo-2- hydroxybenzoic acid
    • IEJOONSLOGAXNO-UHFFFAOYSA-N
    • 6907950MYK
    • 5-bromsalicylic acid
    • 5-bromosalicyclic acid
    • 5-bromosalicylic acid beta
    • Oprea1_842232
    • 4-
    • FS-3149
    • s12289
    • BBL007983
    • AM20041336
    • 89-55-4
    • NSC-3981
    • STK299340
    • 5-bromsalicylsyre
    • 2-hydroxy-5-bromo-benzoic acid
    • 5-bromo-2-hydroxyl benzoic acid
    • SCHEMBL129669
    • AKOS000120444
    • B0895
    • AC-22958
    • 5-BROMOSALICYLIC ACID [WHO-DD]
    • 5-Bromosalicylic acid, technical grade, 90%
    • Z104500554
    • FT-0620058
    • DTXSID9058993
    • MFCD00002455
    • InChI=1/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11
    • 5-Bromo-2-hydroxybenzoicacid
    • 4-10-00-00217 (Beilstein Handbook Reference)
    • LS-144259
    • STR04935
    • NSC 3981
    • CHEMBL3278558
    • C7H5BrO3
    • Q27264289
    • W-100371
    • CS-W008197
    • EINECS 201-917-0
    • NSC3981
    • NSC-52393
    • EN300-21511
    • UNII-6907950MYK
    • AB-016/30008027
    • ?5-Bromosalicylic acid
    • SY013536
    • BRN 2209121
    • AI3-22146
    • NSC52393
    • 5-Bromo-2-hydroxybenzoic acid (ACI)
    • Salicylic acid, 5-bromo- (6CI, 8CI)
    • NSC 52393
    • sodium-salt
    • NS00039334
    • MDL: MFCD00002455
    • Inchi: 1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
    • InChI Key: IEJOONSLOGAXNO-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC=C(Br)C=1)O
    • BRN: 2209121

Computed Properties

  • Exact Mass: 215.94200
  • Monoisotopic Mass: 215.942207
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 3.2
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Color/Form: White crystals or slightly yellowish needle crystals.
  • Density: 1.7097 (rough estimate)
  • Melting Point: 165.0 to 169.0 deg-C
  • Boiling Point: 338.1 °C at 760 mmHg
  • Flash Point: 158.3 °C
  • Refractive Index: 1.4560 (estimate)
  • Water Partition Coefficient: dissolution
  • PSA: 57.53000
  • LogP: 1.85290
  • Sensitiveness: Sensitive to light
  • Solubility: It is easily soluble in ethanol, ether and hot water, and slightly soluble in cold water.

5-Bromosalicylic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S37/39-S26-S36
  • RTECS:VO1850000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,Room Temperature

5-Bromosalicylic acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

5-Bromosalicylic acid Pricemore >>

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5-Bromosalicylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1-Propanaminium, N,N,N-tripropyl-, (nonabromide) (1:1) Solvents: Dichloromethane ;  30 min, 0 °C → 23 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Brominations with Pr4NBr9 as a solid reagent with high reactivity and selectivity
Beck, Thorsten M.; Haller, Heike; Streuff, Jan; Riedel, Sebastian, Synthesis, 2014, 46(6), 740-747

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridinium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  60 min, rt
1.2 Solvents: Water
Reference
An efficient, rapid, and regioselective bromination of anilines and phenols with 1-butyl-3-methylpyridinium tribromide as a new reagent/solvent under mild conditions
Borikar, Sanjay P.; Daniel, Thomas; Paul, Vincent, Tetrahedron Letters, 2009, 50(9), 1007-1009

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ;  5 h, rt
Reference
A convenient and regioselective oxidative bromination of electron-rich aromatic rings using potassium bromide and benzyltriphenylphosphonium peroxymonosulfate under nearly neutral reaction conditions
Adibi, Hadi; Hajipour, Abdol R.; Hashemi, Majid, Tetrahedron Letters, 2007, 48(7), 1255-1259

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine ,  1346222-93-2 Solvents: Acetonitrile ;  0.4 h, rt
Reference
A simple and improved regioselective brominations of aromatic compounds using o-xylylenebis(triphenylphosphonium)peroxodisulfate
Forouzani, Mehdi; Tajbakhsh, Mahmood; Ramzanian-Lehmali, Farhad; Kamel, Yaser; Ghasemnejad-Bosra, Hassan, Organic Chemistry: An Indian Journal, 2011, 7(5), 305-311

Production Method 5

Reaction Conditions
1.1 Reagents: Mercuric acetate ,  N-Bromophthalimide Solvents: Acetic acid ;  9 - 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis, kinetics, and mechanism of bromophenols by N-bromophthalimide in aqueous acetic acid
Anjaiah, Birla; Prameela, Kethavath; Srinivas, Pabba; Rajanna, Kamatala Chinna, International Journal of Chemical Kinetics, 2018, 50(11), 804-812

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium bromide ,  Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol ,  Water ;  18 h, 30 °C
Reference
Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition
Ma, Zhuang; Lu, Helin; Liao, Ke; Chen, Zhilong, iScience, 2020, 23(5),

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Phosphonium, triphenyl(phenylmethyl)-, salt with peroxydisulfuric acid ([(HO)S(O… Solvents: Acetonitrile ;  6.5 h, rt
Reference
Bromination of some aromatic compounds with potassium bromide in the presence of benzyltriphenylphosphonium peroxodisulfate
Tajik, Hassan; Mohammadpoor-Baltork, Iraj; Albadi, Jalal, Synthetic Communications, 2007, 37(2), 323-328

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Quinone ,  Potassium acetate Catalysts: N-Acetyl-L-isoleucine ,  Palladium diacetate Solvents: 1,2-Dimethoxyethane ,  Water ;  100 °C
Reference
Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids
Luo, Feihua ; He, Shuhua; Gou, Quan; Chen, Jinyang; Zhang, mingzhong, Tetrahedron Letters, 2021, 84,

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine
Reference
Improved preparation of gentisic acid
Lowenthal, Julius; Pepper, J. M., Journal of the American Chemical Society, 1950, 72, 3292-3

Production Method 10

Reaction Conditions
1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  4 h, 25 °C
Reference
(Bmim)Br3 as a new reagent for regioselective monobromination of phenols and several activated aromatics under solvent-free conditions
Le, Zhang-Gao; Chen, Zhen-Chu; Hu, Yi, Chinese Journal of Chemistry, 2005, 23(11), 1537-1540

Production Method 11

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Diethyl ether ,  Acetonitrile
Reference
A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN
Oberhauser, Thomas, Journal of Organic Chemistry, 1997, 62(13), 4504-4506

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium bromide ,  1416508-03-6 Solvents: Acetonitrile ;  35 min, reflux
Reference
An efficient regioselective bromination of activated aromatic compounds using 1,4-bis(triphenylphosphonium)butane peroxodisulfate
Forouzani, Mehdi; Ghasemnejad-Bosra, Hassan; Khajavi, Mahboobeh; Tajbakhsh, Mahmood, Organic Chemistry: An Indian Journal, 2012, 8(12), 483-488

Production Method 13

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: N-Methoxy-1-butanesulfonamide Solvents: Heptane ;  6 h, 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  25 °C
Reference
Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics
Mondal, Haripriyo; Sk, Raja Md; Maji, Modhu Sudan, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium bromide ,  Sodium hypochlorite Solvents: Water ;  3 h, 40 - 50 °C
Reference
An elegant and cost-effective method of aromatic bromination using sodium bromide and household bleach
Halder, Jayati, Rasayan Journal of Chemistry, 2012, 5(2), 183-185

Production Method 15

Reaction Conditions
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Bromotrimethylsilane Solvents: Dichloromethane ;  overnight, rt
Reference
Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent
Granados, Albert ; Shafir, Alexandr; Arrieta, Ana; Cossio, Fernando P.; Vallribera, Adelina, Journal of Organic Chemistry, 2020, 85(4), 2142-2150

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Bromine Solvents: Acetic acid
Reference
CXXIV. - The bromination of phenols
Hewitt, John Theodore; Silk, Harry, Journal of the Chemical Society, 1904, 85, 1225-1230

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Benzenemethanaminium, N,N-dimethyl-N-phenyl-, salt with peroxydisulfuric acid ([… Solvents: Acetonitrile ;  6 h, reflux
Reference
Simple and improved regioselective brominations of aromatic compounds using N-benzyl-N,N-dimethylanilinium peroxodisulfate in the presence of potassium bromide under mild reactions conditions
Ghasemnejad-Bosra, Hassan; Ramzanian-Lehmali, Farhad; Jafari, Somaye, Journal of the Serbian Chemical Society, 2011, 76(5), 685-692

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Copper oxide (Cu2O) ,  L-chiro-Inositol, 1-O-methyl- Solvents: Water ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Copper and L-(-)-quebrachitol catalyzed hydroxylation and amination of aryl halides under air
Liang, Xinjie; Li, Hui; Du, Fangyu; Zhang, Yongsheng; Dong, Jinhua; et al, Tetrahedron Letters, 2020, 61(33),

Production Method 19

Reaction Conditions
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Bromotrimethylsilane Solvents: Chloroform-d ;  10 min, rt
Reference
On the potential intermediacy of PhIBr2 as a brominating agent
Tania; Molino, Andrew; Sharp-Bucknall, Lachlan; Wilson, David J. D.; Dutton, Jason L., Organic & Biomolecular Chemistry, 2022, 20(43), 8454-8460

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium bisulfate ,  Potassium bromide Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane ,  Water ;  30 - 40 min, rt
Reference
Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free Conditions
Rao, A. Sambashiva; Rajanna, K. C.; Reddy, K. Rajendar; Kulkarni, Subhash, Synthesis and Reactivity in Inorganic, 2016, 46(6), 832-837

5-Bromosalicylic acid Raw materials

5-Bromosalicylic acid Preparation Products

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:89-55-4)5-溴水杨酸
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(CAS:89-55-4)5-Bromosalicylic acid
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(CAS:89-55-4)5-Bromosalicylic acid
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-55-4)5-溴水杨酸
LE2467922
Purity:99%
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Amadis Chemical Company Limited
(CAS:89-55-4)5-Bromosalicylic acid
A843224
Purity:99%
Quantity:500g
Price ($):248.0
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